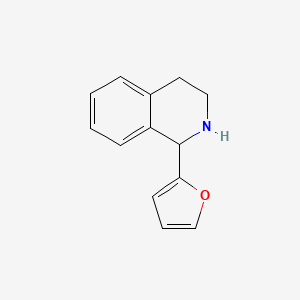

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

Description

BenchChem offers high-quality 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXMEXFAECISTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline

The following technical guide provides an in-depth analysis of 1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline , a privileged scaffold in medicinal chemistry. This document is structured for researchers requiring actionable synthesis protocols, mechanistic insights, and pharmacological context.

Compound Profile & Chemical Identity

This compound represents a strategic modification of the tetrahydroisoquinoline (THIQ) class, where the C1-position is substituted with a furan moiety. This modification exploits the bioisosteric relationship between furan and phenyl rings, often improving solubility profiles while maintaining aromatic

| Property | Data |

| Chemical Name | 1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 135675-29-5 |

| Molecular Formula | C |

| Molecular Weight | 199.25 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |

| Key Substituent | Furan-2-yl (at C1 position) |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthetic Strategies & Mechanistic Insight

The primary route to 1-substituted THIQs is the Pictet-Spengler Reaction . For the furan derivative, the reaction involves the condensation of 2-phenylethylamine with furfural (furan-2-carboxaldehyde), followed by acid-catalyzed cyclization.

The Pictet-Spengler Cyclization

The reaction proceeds via a Schiff base (imine) intermediate. The acid catalyst activates the imine, generating a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenylethylamine then attacks this electrophile in a 6-endo-trig cyclization (Mannich-type reaction).

Critical Consideration: The furan ring is acid-sensitive (prone to polymerization or ring-opening). Therefore, harsh Lewis acids (e.g., AlCl

Enantioselective Synthesis

The C1 position is a chiral center. Modern drug discovery demands enantiopure scaffolds.[1]

-

Chiral Phosphoric Acids (CPAs): BINOL-derived phosphoric acids can catalyze the asymmetric Pictet-Spengler reaction. The catalyst forms a hydrogen-bond network with the imine, directing the nucleophilic attack to a specific face of the iminium ion.

-

Thiourea Catalysis: Anion-binding catalysis using chiral thioureas is an alternative non-covalent activation strategy.

Visualization: Synthesis & Mechanism[2]

The following diagram illustrates the reaction pathway and the critical transition states involved in the synthesis.

Figure 1: Mechanistic pathway of the Pictet-Spengler reaction yielding 1-(Furan-2-yl)-THIQ.

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Synthesis (Racemic)

Best for generating core building blocks for SAR libraries.

-

Imine Formation:

-

Dissolve 2-phenylethylamine (10 mmol) and furfural (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Add MgSO

(2 g) as a desiccant. Stir at Room Temperature (RT) for 4 hours. -

Filter off MgSO

and concentrate the filtrate to obtain the crude imine.

-

-

Cyclization:

-

Redissolve the crude imine in anhydrous DCM (20 mL).

-

Cool to 0°C under N

atmosphere. -

Add Trifluoroacetic acid (TFA) (30 mmol, 3 equiv) dropwise.

-

Allow the mixture to warm to RT and stir for 12–24 hours. (Monitor via TLC/LCMS for disappearance of imine).

-

-

Workup:

-

Quench with saturated NaHCO

(aq) until pH > 8. -

Extract with DCM (3 x 20 mL). Dry organic layer over Na

SO -

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Protocol B: Enantioselective Synthesis (Chiral Phosphoric Acid)

Best for lead optimization requiring specific stereoisomers.

-

Catalyst Preparation: Use (R)- or (S)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) at 5-10 mol%.

-

Reaction:

-

Combine tryptamine analog (or phenylethylamine) and furfural in Toluene at -30°C to -50°C.

-

Add the chiral catalyst and 5Å molecular sieves.

-

Stir for 48–72 hours at low temperature to maximize enantiomeric excess (ee).

-

-

Validation: Determine ee using Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

Pharmacological Applications & SAR

The 1-substituted THIQ scaffold is a "privileged structure" found in numerous bioactive alkaloids and drugs (e.g., Solifenacin, Nomifensine).

Target Systems

-

Dopaminergic System: THIQs structurally mimic dopamine. The rigid bicyclic core locks the nitrogen and aromatic ring in a bioactive conformation suitable for D1/D2 receptor binding.

-

Serotonergic System: 5-HT receptor modulation is common in C1-substituted THIQs.

-

Solifenacin Analogs: Solifenacin (muscarinic antagonist) contains a 1-phenyl-THIQ core.[2] The 1-furan-2-yl analog serves as a bioisostere to modulate metabolic stability (CYP450 interaction) and lipophilicity.

Structure-Activity Relationship (SAR) Map

Figure 2: Structure-Activity Relationship (SAR) mapping of the 1-furan-THIQ scaffold.

References

-

Tokyo Chemical Industry (TCI). 1,2,3,4-Tetrahydroquinoline and Derivatives Product Specifications. Retrieved from .

-

Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. PMC (PubMed Central) . A comprehensive review of the reaction mechanism and modern catalytic variations.

-

Wang, S., et al. (2010). Enantioselective synthesis of 1-aryltetrahydroisoquinolines. Organic Letters . Details the synthesis of chiral 1-substituted THIQs relevant to Solifenacin analogs.

-

Tetrahedron. 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline Catalog Entry. CAS Registry verification.

-

RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Provides the pharmacological basis for THIQ scaffolds.[3][4]

Sources

- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 2. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline literature review

This guide provides an in-depth technical analysis of the 1-Furan-2-yl-1,2,3,4-tetrahydroisoquinoline scaffold. It is designed for medicinal chemists and pharmacologists, focusing on synthetic architecture, functional derivatization, and biological validation.[1]

A Privileged Scaffold for Neuroactive and Oncolytic Drug Design

Executive Summary: The Scaffold Advantage

The 1-Furan-2-yl-1,2,3,4-tetrahydroisoquinoline (1-Furyl-THIQ) moiety represents a strategic fusion of two privileged structures: the tetrahydroisoquinoline (THIQ) core and the furan ring.

-

The THIQ Core: A structural bioisostere of dopamine, providing intrinsic affinity for monoamine receptors (D2, 5-HT, Adrenergic).[1]

-

The Furan Moiety: Acts as a lipophilic, aromatic hydrogen-bond acceptor. Unlike a phenyl group, the furan oxygen offers a unique vector for electrostatic interaction within receptor pockets (e.g., serine/threonine residues in GPCRs).[1]

This scaffold is not merely a building block; it is a "master key" intermediate used to generate high-affinity ligands for CNS disorders (Parkinson’s, Schizophrenia) and Multidrug-Resistant (MDR) Cancers .[1]

Synthetic Architectures: From Batch to Asymmetry

The synthesis of 1-Furyl-THIQ requires careful modulation of acidity. While standard THIQs withstand harsh conditions, the furan ring is acid-sensitive (prone to ring-opening/polymerization).

Protocol A: The Modified Pictet-Spengler (Racemic)

Best for: Rapid library generation and scaffold scale-up.

Mechanism: The reaction proceeds via the condensation of 2-phenylethylamine with furfural to form an imine, followed by a 6-endo-trig cyclization driven by an acidic promoter.

Experimental Workflow:

-

Imine Formation: Dissolve 2-phenylethylamine (1.0 equiv) and furan-2-carboxaldehyde (1.05 equiv) in anhydrous Dichloromethane (DCM). Add MgSO₄ (anhydrous) to sequester water.[1] Stir at Room Temperature (RT) for 2 hours.

-

Cyclization: Cool the mixture to 0°C. Slowly add Trifluoroacetic Acid (TFA) (3.0 equiv). Note: Avoid concentrated HCl to prevent furan degradation.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (Imine disappears, fluorescent spot appears).[1]

-

Workup: Quench with saturated NaHCO₃ (pH > 8). Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Protocol B: Enantioselective Synthesis (Chiral Brønsted Acid Catalysis)

Best for: Lead optimization where stereochemistry dictates binding affinity (e.g., D1 vs D2 selectivity).[1]

Causality: The C1-position creates a chiral center. Biological targets often discriminate sharply between (S)- and (R)-enantiomers.[1] Using a Chiral Phosphoric Acid (CPA) catalyst restricts the facial attack of the aromatic ring onto the iminium ion.

Experimental Workflow:

-

Catalyst: Use (R)-TRIP or (R)-BINOL-derived phosphoric acid (5 mol%).[1]

-

Solvent: Toluene (non-polar solvents tighten the ion pair between the iminium and the chiral phosphate).

-

Conditions: Stir amine and aldehyde with molecular sieves (4Å) and catalyst at -78°C to -40°C for 24-48 hours.

-

Result: Yields typically 70-90% with ee > 90%.

Visualization: Synthetic Logic & Mechanism[1]

The following diagram illustrates the mechanistic pathway and the critical decision points between racemic and asymmetric routes.

Figure 1: Mechanistic divergence in the Pictet-Spengler synthesis of 1-Furyl-THIQ.

Biological Applications & SAR Logic[2][3][4][5][6]

The 1-Furyl-THIQ scaffold is a versatile template. Modifications at the Nitrogen (N2) and the Furan ring (C1') drive specificity.[1]

A. Dopaminergic Modulation (CNS)[1]

-

Mechanism: The THIQ core mimics the dopamine structure. The furan ring occupies the hydrophobic accessory pocket of the GPCR.

-

SAR Insight: N-alkylation with bulky groups (e.g., benzyl, allyl) often shifts activity from agonist to antagonist.[1]

B. Antitumor Activity (MDR Reversal)[1][4]

-

Target: P-glycoprotein (P-gp) and Tubulin.

-

Mechanism: 1-Aryl-THIQs bind to the colchicine site of tubulin, inhibiting polymerization.

-

Data Point: C1-Furan derivatives have shown efficacy in reversing multidrug resistance in cancer cell lines by inhibiting P-gp efflux pumps.

Comparative Data: Reaction Conditions & Yields[1][5]

| Method | Catalyst | Solvent | Temp | Yield | Enantiomeric Excess (ee) | Notes |

| Classical | HCl (conc.) | H₂O/MeOH | Reflux | 40-60% | 0% (Racemic) | High risk of furan degradation.[1] |

| Modified | TFA (3 equiv) | DCM | 0°C -> RT | 85-92% | 0% (Racemic) | Mild; preserves furan ring.[1] |

| Asymmetric | (R)-TRIP (5%) | Toluene | -78°C | 75-88% | 90-96% | High cost; best for lead opt.[1] |

Structure-Activity Relationship (SAR) Map

This decision tree guides the derivatization of the core scaffold based on the desired therapeutic endpoint.

Figure 2: SAR Logic flow for optimizing 1-Furyl-THIQ derivatives.

References

-

Pictet-Spengler Reaction Mechanism & History

-

Medicinal Chemistry of THIQ Analogs

-

Antitumor & MDR Reversal Activity

-

Antimicrobial N-Sulfonyl Derivatives

- Catalog Compound Data: Title: 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline (CAS 135675-29-5). Source: Sigma-Aldrich.

Sources

- 1. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet-Spengler_reaction [chemeurope.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. journaljpri.com [journaljpri.com]

- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-Structural Profiling: 1-Furan-2-yl-1,2,3,4-tetrahydroisoquinoline

Topic: Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors.[1][2] The specific derivative 1-Furan-2-yl-1,2,3,4-tetrahydroisoquinoline represents a strategic intersection between the rigid, lipophilic THIQ core and the electron-rich, aromatic furan moiety.

This guide provides a comprehensive technical analysis of this molecule, moving beyond simple molecular weight determination to cover its synthetic architecture, physicochemical behavior, and the critical metabolic liabilities introduced by the furan ring.

Part 1: Molecular Identity & Stoichiometric Baseline

For researchers utilizing this compound as a fragment in diversity-oriented synthesis (DOS) or as a standard in proteomics, precise stoichiometric control is paramount. While the molecular weight of the free base is 199.25 g/mol , this compound is frequently supplied or isolated as a hydrochloride salt to improve stability, which significantly alters the mass required for equimolar reactions.

Core Chemical Data[3][4]

| Property | Value | Technical Context |

| Molecular Formula | Useful for elemental analysis validation. | |

| Molecular Weight | 199.25 g/mol | Free Base. Use this for molarity calculations in biological assays only if using the pure oil/solid base. |

| Salt Form MW (HCl) | ~235.71 g/mol | Common Commercial Form. If your vial says ".HCl", use this value. |

| Exact Mass | 199.0997 | Required for High-Resolution Mass Spectrometry (HRMS) extraction windows (typically ±5 ppm). |

| CAS Number | 135675-29-5 | Unique identifier for procurement and regulatory checks. |

| SMILES | c1ccc2c(c1)CCNC2c3ccco3 | Input string for chemoinformatics software (RDkit, Schrödinger). |

Part 2: Synthetic Architecture (The Pictet-Spengler Protocol)

The synthesis of 1-substituted THIQs is classically achieved via the Pictet-Spengler condensation .[3] This reaction is a special case of the Mannich reaction, involving the condensation of a

Mechanistic Insight

The reaction proceeds through a Schiff base (imine) intermediate. The critical step is the acid-catalyzed formation of a highly electrophilic iminium ion , which triggers an intramolecular electrophilic aromatic substitution (EAS) on the electron-rich aromatic ring.

Why Furan? The use of furfural (furan-2-carboxaldehyde) as the electrophile introduces the furan moiety at the C1 position. The electron-rich nature of the furan ring can stabilize the transition state but also makes the final product susceptible to oxidation (see Part 3).

Experimental Protocol: Acid-Catalyzed Condensation

Note: This protocol assumes a standard laboratory setup with Schlenk lines for inert atmosphere.

-

Reagent Prep: Dissolve 2-phenylethylamine (1.0 equiv) and furfural (1.1 equiv) in dry Dichloromethane (DCM).

-

Imine Formation: Add anhydrous

to sequester water. Stir at Room Temperature (RT) for 2 hours. Filter off the drying agent. -

Cyclization: Cool the filtrate to 0°C. Slowly add Trifluoroacetic acid (TFA) (3.0 equiv).

-

Scientist's Note: While HCl is traditional, TFA often provides a cleaner impurity profile for furan derivatives by avoiding harsh hydrolytic conditions that could open the furan ring.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with sat.

(careful: gas evolution). Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Flash column chromatography (Silica gel).

Synthesis Workflow Diagram

Figure 1: The Pictet-Spengler condensation pathway for the synthesis of the target THIQ scaffold.[4]

Part 3: Physicochemical & DMPK Profile

Understanding the "drug-likeness" of this scaffold is crucial for researchers using it as a starting point for library generation.

Lipinski & Veber Descriptors

-

LogP (Lipophilicity): ~2.42. This indicates moderate lipophilicity, suggesting good passive permeability across cell membranes.

-

Topological Polar Surface Area (TPSA): ~25 Ų.

-

Implication: This is well below the 90 Ų threshold for Blood-Brain Barrier (BBB) penetration. This molecule is highly likely to be CNS-active, which aligns with the general profile of THIQ alkaloids.

-

-

H-Bond Donors: 1 (Secondary amine).

-

H-Bond Acceptors: 2 (Amine nitrogen + Furan oxygen).

Critical Risk Assessment: The Furan Metabolic Alert

As a Senior Scientist, I must flag the metabolic liability of the furan ring. While the THIQ core is stable, the furan moiety is a known "structural alert" in medicinal chemistry.

-

Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring.[5][6]

-

Reactive Intermediate: This oxidation produces cis-2-butene-1,4-dial , a highly reactive

-unsaturated dicarbonyl.[6] -

Toxicity: This intermediate can form covalent adducts with proteins and DNA, leading to potential hepatotoxicity.[5][6]

-

Mitigation Strategy: If this scaffold is being developed for a drug candidate, consider replacing the furan with a bioisostere (e.g., oxazole or thiophene) or blocking the metabolic "hotspots" on the furan ring with substituents (e.g., methyl groups).

-

Part 4: Analytical Validation

Validating the identity of 1-Furan-2-yl-1,2,3,4-tetrahydroisoquinoline requires specific attention to the furan signals, which are distinct from the benzene backbone.

Proton NMR ( NMR) Diagnostics

In

-

The Chiral Center (C1-H): A singlet or doublet around

4.5–5.0 ppm . This proton is deshielded by both the nitrogen and the adjacent furan ring. -

Furan Protons: Three distinct signals in the aromatic region, typically

6.0–7.5 ppm , often appearing as doublets or doublets of doublets (dd). They will be distinct from the multiplet of the fused benzene ring ( -

THIQ Backbone: Two triplets (or multiplets) around

2.7–3.2 ppm , corresponding to the C3 and C4 methylene groups.

Mass Spectrometry (Fragmentation Logic)

In ESI-MS (Positive Mode), the parent ion

-

Primary Fragmentation: Loss of the furan moiety is common, or retro-Diels-Alder (RDA) cleavage of the THIQ ring.

-

Tropylium Ion: Formation of a tropylium ion species (m/z 91) is often observed due to the benzyl fragment of the isoquinoline.

Analytical Logic Diagram

Figure 2: Analytical decision tree for confirming the structural identity of the synthesized scaffold.

References

-

PubChem. (2025). 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.[3][4] Organic Reactions, 6, 151. [Link]

-

Peterson, L. A. (2006).[6] Electrophilic Intermediates Produced by Bioactivation of Furan.[5][6] Drug Metabolism Reviews, 38(4), 615–626.[6] [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential significance of the novel heterocyclic compound, 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline. By integrating the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a furan moiety, this molecule represents a compelling target for discovery chemistry. We will delve into the strategic rationale behind its synthesis, provide detailed experimental protocols, and discuss the analytical techniques required for its unequivocal structural validation.

Introduction: The Strategic Convergence of Two Pharmacophores

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds.[1][2][3] This scaffold is associated with a remarkable diversity of pharmacological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties.[1][2][4] The conformational rigidity of the THIQ system allows for precise spatial orientation of substituents, making it an ideal platform for designing targeted therapeutics.

The furan ring, another key heterocyclic motif, is also prevalent in numerous bioactive natural products and pharmaceuticals. Its incorporation into a molecular structure can significantly influence pharmacokinetic properties and receptor binding interactions. The strategic fusion of the THIQ core with a furan substituent at the C1 position, yielding 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline, creates a novel chemical entity with unexplored therapeutic potential. This guide elucidates the foundational chemistry required to access and validate this promising molecule.

Synthetic Strategy: The Pictet-Spengler Reaction

The construction of the 1-substituted THIQ framework is most classically and efficiently achieved through the Pictet-Spengler reaction .[2][5] First reported in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization via electrophilic aromatic substitution.[6][7] Its reliability and broad substrate scope have cemented its status as a fundamental tool in heterocyclic synthesis.[5]

The causality behind choosing this pathway lies in its directness and atom economy. It allows for the formation of the core bicyclic system and the installation of the desired C1-substituent in a single, well-understood transformation.

Caption: General workflow of the Pictet-Spengler reaction.

For the synthesis of our target molecule, β-phenylethylamine serves as the arylethylamine component, and furfural (furan-2-carbaldehyde) provides the requisite aldehyde functionality and the furan moiety.

Experimental Protocol: Synthesis of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

This protocol is a self-validating system, where successful execution yields a product whose analytical data must conform to the expected structural characteristics.

3.1. Reaction Scheme

Caption: Pictet-Spengler synthesis of the target compound.

3.2. Step-by-Step Methodology

-

Reactant Charging: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-phenylethylamine (1.0 eq, e.g., 10 mmol, 1.21 g).

-

Solvent Addition: Add 40 mL of a suitable anhydrous solvent, such as toluene. Stir until the amine is fully dissolved.

-

Aldehyde Addition: Add furfural (1.05 eq, 10.5 mmol, 1.01 g) dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed. The choice of a slight excess of the aldehyde ensures complete consumption of the limiting amine.

-

Azeotropic Water Removal (Schiff Base Formation): Fit the flask with a Dean-Stark apparatus to remove the water formed during the initial condensation. Heat the reaction mixture to reflux and continue until no more water is collected (typically 2-4 hours). This step drives the equilibrium towards the formation of the crucial Schiff base intermediate.

-

Cyclization: Cool the reaction mixture to room temperature. Carefully add the acid catalyst, such as trifluoroacetic acid (TFA) (0.2 eq, 2 mmol, 0.23 g), to the solution. Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

-

Work-up and Extraction: Cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8-9). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The basic wash neutralizes the acid catalyst and removes any acidic byproducts.

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate with 1% triethylamine) to isolate the pure product. The addition of triethylamine to the eluent is critical to prevent the secondary amine product from tailing on the acidic silica gel.

Structural Characterization and Data Analysis

Unequivocal identification of the synthesized 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is paramount. A combination of spectroscopic and chromatographic methods provides the necessary evidence.

4.1. Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals include:

-

A singlet for the N-H proton of the secondary amine.

-

Distinct signals for the three protons of the furan ring.

-

A characteristic signal for the proton at the C1 position, which will appear as a singlet or a multiplet depending on coupling.

-

Multiplets corresponding to the four protons of the tetrahydrogenated ring (C3 and C4).

-

Signals corresponding to the protons on the benzo portion of the THIQ core.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton of the molecule. Distinct signals for each unique carbon atom in the furan ring, the THIQ core, and the benzo ring are expected.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition (C₁₃H₁₃NO).

4.2. Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound. A single, sharp peak under various detection wavelengths indicates a high degree of purity.

4.3. Summary of Expected Analytical Data

| Analysis Type | Parameter | Expected Value / Observation |

| HRMS | Formula | C₁₃H₁₃NO |

| [M+H]⁺ | Calculated: 200.1075; Found: Expected to be within ±5 ppm | |

| ¹H NMR | Chemical Shift (δ) | ~7.4 ppm (d, 1H, furan), ~6.3 ppm (dd, 1H, furan), ~6.2 ppm (d, 1H, furan), ~7.2-6.8 ppm (m, 4H, Ar-H), ~5.2 ppm (s, 1H, C1-H), ~3.3-2.8 ppm (m, 4H, C3-H₂, C4-H₂), ~2.0 ppm (br s, 1H, N-H) |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (furan C), ~142 ppm (furan C), ~135-125 ppm (Ar C), ~110 ppm (furan C), ~107 ppm (furan C), ~55 ppm (C1), ~42 ppm (C3), ~29 ppm (C4) |

| HPLC | Purity | >95% (as indicated by peak area) |

Note: Predicted NMR values are estimates and may vary based on solvent and experimental conditions.

Potential Biological Significance

The combination of the THIQ scaffold and the furan ring suggests several avenues for biological investigation. THIQ derivatives have shown promise as antibacterial agents, and notably, a previously synthesized THIQ analog containing a furan-3-yl group demonstrated activity against pathogenic bacterial strains like Staphylococcus epidermidis and Klebsiella pneumonia.[1][2][4] This precedent provides a strong rationale for screening 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline and its future derivatives for antimicrobial properties.

Caption: Logical framework for investigating biological activity.

Conclusion and Future Directions

This guide has detailed a robust and efficient synthetic pathway to 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline via the Pictet-Spengler reaction. The provided protocols for synthesis, purification, and characterization establish a solid foundation for further investigation.

The true potential of this molecule lies in its utility as a platform for discovery. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with substitutions on the furan ring, the THIQ nitrogen, and the benzo ring to probe the molecular features crucial for biological activity.

-

Broad Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and key neurological receptors.

-

Stereoselective Synthesis: Developing asymmetric versions of the Pictet-Spengler reaction to access single enantiomers of the target compound, which is critical as biological activity is often stereospecific.

By following the principles and protocols outlined herein, researchers are well-equipped to explore the chemical and biological landscape of this promising heterocyclic scaffold.

References

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13291. [Link]

-

Tosi, M. R., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905. [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Zhang, Y., et al. (2011). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports. [Link]

-

Singh, S., & Sharma, P. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 4(8). [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Gati, W., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]

- Google Patents. (2009). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Gati, W., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

-

Milcendeau, P., et al. (2020). Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv. [Link]

-

Wikipedia. Tetrahydroisoquinoline. [Link]

-

Gati, W., et al. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. [Link]

-

ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan-Containing Tetrahydroisoquinolines: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The fusion of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a furan moiety represents a strategic convergence of two "privileged structures" in medicinal chemistry. While the THIQ core provides a proven template for binding to monoaminergic receptors (dopamine, serotonin) and enzyme active sites, the furan ring introduces unique electronic properties, hydrogen-bonding capabilities, and a handle for metabolic activation or further cycloaddition.

This technical guide dissects the synthesis, functionalization, and metabolic considerations of furan-containing THIQs. It moves beyond basic textbook definitions to address the practical challenges of acid-sensitivity during synthesis and the "double-edged sword" of furan metabolic bioactivation.

Part 1: Structural Significance & Pharmacophore Analysis[2]

The Electronic Synergy

The THIQ scaffold is lipophilic and conformationally semi-rigid. Introducing a furan ring—either fused (e.g., furo[3,2-c]isoquinoline) or as a pendant substituent—alters the physicochemical profile significantly:

-

Pi-Stacking: The electron-rich furan ring enhances

stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets. -

H-Bonding: The furan oxygen acts as a weak hydrogen bond acceptor, often critical for orienting the molecule within the active site of metalloenzymes or GPCRs.

-

Conformational Restriction: In fused systems, the furan ring locks the THIQ nitrogen lone pair orientation, potentially increasing selectivity for specific receptor subtypes.

The Metabolic Liability (Critical Insight)

Unlike phenyl rings, furan rings are not metabolically inert. They are prone to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP4B1).

-

Mechanism: CYP450 oxidation opens the furan ring to form a reactive cis-enedial intermediate.

-

Consequence: This Michael acceptor can covalently bind to proteins and DNA, leading to hepatotoxicity.

-

Mitigation: Drug designers often substitute the furan with tetrahydrofuran or block the

-positions with methyl groups to reduce metabolic liability, unless the toxicity is intended (as in some prodrug chemotherapeutics).

Part 2: Synthetic Architectures

We categorize the synthesis into three primary logic streams: Classical Assembly , Multicomponent Construction , and Complexity Generation .

Logic Stream A: The Pictet-Spengler Reaction

The industry standard for THIQ synthesis.

-

Challenge: Furan rings are acid-sensitive (polymerization/ring-opening). Standard harsh conditions (refluxing HCl) often destroy the furan substrate.

-

Solution: Use of mild Lewis acids (

) or phosphate-buffered conditions. The N-acyliminium ion variation allows for cyclization at lower temperatures.

Logic Stream B: The Castagnoli-Cushman Reaction (CCR)

A powerful alternative to Pictet-Spengler for generating lactam-based THIQs.

-

Mechanism: Reaction of homophthalic anhydride with a furan-containing imine.

-

Advantage: High atom economy, diastereoselective formation of cis- or trans-isoquinolonic acids, and no need for strong acids.

Logic Stream C: Intramolecular Diels-Alder Furan (IMDAF)

Used to create complex, bridged polycyclic systems.

-

Concept: A furan tethered to a dienophile (attached to the phenethylamine nitrogen) undergoes [4+2] cycloaddition.[1]

-

Result: An oxa-bridged system that can be ring-opened to yield highly functionalized THIQs.

Visualization: Synthetic Decision Tree

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target architecture and substrate sensitivity.

Part 3: Experimental Protocol

Protocol: Modified Pictet-Spengler Synthesis of 1-(Furan-2-yl)-THIQ

This protocol utilizes a mild Lewis acid approach to prevent furan degradation, a common failure point in standard mineral acid protocols.

Target Molecule: 6,7-Dimethoxy-1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline.

Materials

-

Amine: 3,4-Dimethoxyphenethylamine (Dopamine analog) (1.0 equiv)

-

Aldehyde: Furan-2-carboxaldehyde (1.1 equiv)

-

Catalyst: Titanium(IV) isopropoxide (

) (1.2 equiv) - Acts as Lewis acid and water scavenger. -

Reducing Agent: Sodium borohydride (

) (if reducing the imine first) or Trifluoroacetic acid (TFA) for direct cyclization. -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Imine Formation (The Critical Step):

-

In a flame-dried round-bottom flask under Argon, dissolve 3,4-dimethoxyphenethylamine (10 mmol) in anhydrous DCM (20 mL).

-

Add Furan-2-carboxaldehyde (11 mmol) dropwise.

-

Expert Insight: Add

(12 mmol) slowly. The solution will turn yellow/orange. Stir at room temperature for 6 hours. The Titanium species scavenges the water produced, driving the equilibrium to the imine.

-

-

Cyclization (The "Spengler" Step):

-

Cool the reaction mixture to 0°C.

-

Add Trifluoroacetic acid (TFA) (3.0 equiv) dropwise.

-

Caution: Furan rings can open in high acid concentrations. Keep temperature < 5°C during addition.

-

Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the imine spot.

-

-

Work-up & Purification:

-

Quench the reaction carefully with saturated aqueous

until pH ~8. Note: Titanium salts will precipitate as a white solid. -

Filter the mixture through a pad of Celite to remove titanium salts.

-

Extract the filtrate with DCM (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and concentrate -

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

5% MeOH in DCM with 1%

-

-

-

Self-Validation Criteria:

-

1H NMR: Look for the diagnostic singlet (or doublet) of the C1-H proton around

4.8–5.2 ppm. The furan protons should appear as three distinct signals between -

Purity: HPLC purity >95% is required for biological testing to rule out toxic aldehyde contaminants.

-

Part 4: Therapeutic Applications & SAR[4][5]

Oncology: P-Glycoprotein Inhibition

Furan-substituted THIQs have shown potency in reversing Multidrug Resistance (MDR).[2]

-

Mechanism: They inhibit P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutics from cancer cells.

-

SAR Insight: A 1-(furan-2-yl) substituent, combined with 6,7-dimethoxy groups on the THIQ core, mimics the pharmacophore of Verapamil but with improved metabolic stability profiles when the furan is further substituted.

CNS Activity: Dopamine Receptors

The structural similarity to dopamine makes these compounds natural ligands for D1/D2 receptors.

-

Modification: Fusing the furan ring to the 6,7-position (furoisoquinolines) restricts the ethylamine side chain, often enhancing affinity for D1 receptors.

Metabolic Activation Pathway (Safety)

It is imperative to understand the toxicology.

Figure 2: The bioactivation pathway of furan moieties. Drug developers must screen for glutathione trapping of the cis-enedial to assess toxicity risk.

Part 5: Summary Data

| Feature | Pictet-Spengler | Castagnoli-Cushman | IMDAF |

| Primary Product | 1,2,3,4-THIQ | THIQ-1-one (Lactam) | Bridged/Fused System |

| Key Reagents | Amine + Aldehyde + Acid | Imine + Homophthalic Anhydride | Furan-tethered Amine |

| Furan Risk | High (Acid sensitivity) | Low (Mild conditions) | Low (Thermal/Lewis Acid) |

| Complexity | Moderate | High (Multicomponent) | Very High (Stereocenters) |

| Typical Yield | 60-85% | 70-90% | 50-80% |

References

-

Castagnoli-Cushman Reaction in THIQ Synthesis Source: MDPI (Molecules/J. Org. Chem). "The Castagnoli–Cushman Reaction."[3][4] [Link]

-

Metabolic Toxicity of Furan Moieties Source: PubMed / Drug Metab Dispos. "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." [Link]

-

Intramolecular Diels-Alder Furan (IMDAF) Reactions Source: ResearchGate / J. Org. Chem. "Intramolecular Diels-Alder Furan-Mediated Synthesis of 8-Aryl-3,4-dihydroisoquinolin-1(2H)-ones."[1][5] [Link]

-

Biological Activity of THIQ Derivatives Source: European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors." [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli-Cushman protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Intramolecular Diels-Alder Furan-Mediated Synthesis [research.amanote.com]

Preliminary data on 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

An In-Depth Technical Guide to 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline. The molecule merges two pharmacologically significant scaffolds: the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and a furan moiety. The THIQ nucleus is a foundational structure in numerous natural alkaloids and synthetic compounds, exhibiting a vast range of biological activities, including neuroprotective, anti-infective, and anti-cancer properties.[1][2][3][4] The furan ring is also a privileged structure in medicinal chemistry, with derivatives demonstrating antimicrobial, anti-inflammatory, and central nervous system activities.[5][6] The strategic combination of these two pharmacophores in the target molecule presents a compelling case for its investigation as a potential therapeutic agent.

This document outlines a robust and logical pathway for the synthesis, purification, and characterization of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline. Furthermore, it proposes a conceptual framework for its preliminary biological evaluation, grounded in the known pharmacology of its constituent parts.

Retrosynthetic Analysis and Synthesis Strategy

The design of a synthetic route is predicated on efficiency, reliability, and the commercial availability of starting materials. For 1-substituted THIQ derivatives, the Pictet-Spengler reaction stands out as the most direct and well-established method. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.

Our retrosynthetic analysis of the target compound, 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline (CAS 135675-29-5)[7], logically disconnects the C1-N bond, identifying phenethylamine and 2-furaldehyde as the ideal starting materials. This approach is highly advantageous due to the low cost and high availability of these precursors.

Caption: Retrosynthetic analysis via the Pictet-Spengler disconnection.

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

This protocol is a self-validating system, where successful synthesis and purification are confirmed by rigorous analytical characterization. The choice of an acid catalyst is critical; while various acids can be used, trifluoroacetic acid (TFA) is selected here for its efficacy in promoting the reaction at moderate temperatures and its ease of removal during workup.

Step-by-Step Methodology

-

Schiff Base Formation (Pre-reaction):

-

To a solution of phenethylamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add 2-furaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 1 hour. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC). Causality: This initial step forms the electrophilic iminium ion precursor necessary for the subsequent cyclization.

-

-

Pictet-Spengler Cyclization:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise. Causality: The acid protonates the imine, generating the highly reactive N-acyliminium ion, which is susceptible to intramolecular electrophilic attack by the electron-rich benzene ring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

-

Reaction Quench and Workup:

-

Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8. Causality: This neutralizes the TFA catalyst and quenches the reaction.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate is recommended. Causality: This step is essential to remove unreacted starting materials and any side products, ensuring the purity of the final compound for accurate characterization and biological testing.

-

Caption: Workflow for the synthesis of the target compound.

Structural Characterization

Unequivocal structural confirmation is paramount. A combination of Mass Spectrometry, NMR spectroscopy, and Infrared spectroscopy should be employed.

| Technique | Expected Result & Interpretation |

| ¹H NMR | Protons on the furan ring are expected in the aromatic region (~6.3-7.5 ppm). The characteristic benzylic proton at the C1 position should appear as a singlet or multiplet. The aliphatic protons of the tetrahydroisoquinoline ring will be visible in the upfield region (~2.7-4.0 ppm). A broad singlet corresponding to the N-H proton is also expected.[8][9][10] |

| ¹³C NMR | Expect distinct signals for the furan carbons, the aromatic carbons of the isoquinoline core, the key C1 carbon, and the aliphatic carbons of the saturated ring.[11][12] |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the exact calculated mass for C₁₃H₁₄NO⁺, confirming the molecular formula (C₁₃H₁₃NO, Mol. Wt: 199.25).[7] |

| FTIR | Look for characteristic N-H stretching vibrations (~3300-3400 cm⁻¹) and C-O-C stretching from the furan ring (~1000-1200 cm⁻¹). Aromatic C-H and C=C stretches will also be present.[8] |

Conceptual Framework for Preliminary Biological Evaluation

Given the known pharmacological profiles of the THIQ and furan scaffolds, a targeted screening approach is logical. The diverse activities reported for THIQ derivatives include antibacterial, antifungal, and neuro-modulatory effects.[2][3][4] Furan-containing compounds have also shown significant antimicrobial and anti-inflammatory potential.[5][6]

Hypothetical Screening Cascade

-

Antimicrobial Screening:

-

Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Rationale: Both parent scaffolds have known antimicrobial activity.[1][5] This is a high-priority, cost-effective initial screen.

-

Panel: A representative panel including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

-

-

Cytotoxicity Assessment:

-

Assay: MTT or similar viability assay against a panel of human cell lines (e.g., HEK293 for general toxicity, and cancer cell lines like MCF-7 if anticancer potential is explored).

-

Rationale: Essential to establish a therapeutic window and rule out non-specific cytotoxicity. Some THIQ derivatives have shown cytotoxicity, which can be either a desired (anticancer) or undesired effect.[13]

-

-

Neuro-modulatory Activity:

-

Assay: Receptor binding assays for dopamine and serotonin receptors, or monoamine oxidase (MAO) inhibition assays.

-

Rationale: The THIQ structure is a well-known pharmacophore for CNS targets. For instance, 1-methyl-THIQ is a known inhibitor of monoamine metabolism.[1]

-

Caption: A tiered approach for preliminary biological screening.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the synthesis and initial evaluation of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline. The proposed Pictet-Spengler synthesis is an efficient and logical starting point. Rigorous characterization is non-negotiable and forms the bedrock of any subsequent biological investigation. The outlined screening cascade offers a targeted approach to uncovering the therapeutic potential of this novel molecule, leveraging the rich pharmacology of its parent scaffolds.

Future work should focus on optimizing the synthetic yield, exploring the synthesis of derivatives by modifying both the furan and isoquinoline rings to build a Structure-Activity Relationship (SAR) profile, and pursuing advanced mechanistic studies for any confirmed biological activities.

References

-

ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available at: [Link]

- Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

-

PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available at: [Link]

-

ResearchGate. (2026). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

-

AME Publishing Company. (2024). Pharmacological activity of furan derivatives. Available at: [Link]

-

PubMed. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. Available at: [Link]

-

CONICET. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Available at: [Link]

-

Tetrahedron. (n.d.). 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijabbr.com [ijabbr.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 135675-29-5 | 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline | Tetrahedron [thsci.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 11. ijstr.org [ijstr.org]

- 12. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

What is 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline?

An In-depth Technical Guide to 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

Introduction: Unveiling a Privileged Scaffold

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound featuring a tetrahydroisoquinoline (THIQ) core substituted at the C1 position with a furan ring. The THIQ scaffold is of immense interest in medicinal chemistry and drug development. It forms the structural backbone of a vast array of natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2][3][4] These activities range from antitumor and antimicrobial to potent effects on the central nervous system.[2][5] The incorporation of a furan moiety, a five-membered aromatic heterocycle, introduces unique electronic and steric properties that can significantly modulate the pharmacological profile of the parent THIQ structure. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and potential biological significance for researchers in pharmacology and drug discovery.

Chemical Properties and Characterization

The fundamental physicochemical properties of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline are crucial for its handling, characterization, and application in experimental settings. While detailed spectral data requires empirical measurement, the expected characteristics can be inferred from its structure. Spectroscopic analysis would typically reveal proton and carbon signals corresponding to both the tetrahydroisoquinoline and furan ring systems in NMR, characteristic C-O and N-H stretching vibrations in IR, and a molecular ion peak confirming its mass in mass spectrometry.

Table 1: Physicochemical Properties of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline [6]

| Property | Value |

| IUPAC Name | 1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 135675-29-5 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)CCNC2C1=CC=CO1 |

| InChI Key | NTXMEXFAECISTB-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Core Synthesis: The Pictet-Spengler Reaction

The construction of the 1-substituted tetrahydroisoquinoline core is most effectively achieved through the Pictet-Spengler reaction .[7] This powerful cyclization strategy is renowned for its efficiency and reliability in forming the THIQ ring system.

Causality and Mechanistic Rationale

The Pictet-Spengler reaction is the preferred synthetic route due to its convergent nature. It directly couples a β-phenethylamine with an aldehyde or ketone under acidic conditions.[7][8] For the synthesis of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline, the reaction proceeds between 2-phenylethanamine and furan-2-carbaldehyde (furfural). The mechanism involves the initial formation of a Schiff base, which is protonated to generate a highly reactive iminium ion. This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich phenyl ring, leading to the formation of the new six-membered ring and, consequently, the tetrahydroisoquinoline scaffold.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Framework for Investigating 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline in Neuroscience

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Natural and synthetic THIQ derivatives exhibit diverse pharmacological activities, particularly within the central nervous system (CNS), targeting key players in neurotransmission.[1] Many THIQ analogs interact with dopamine, serotonin, and opioid receptors, as well as monoamine transporters and enzymes, making them attractive candidates for treating neurodegenerative and psychiatric disorders.[1][3][4]

This guide focuses on 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline , a novel analog whose specific neuropharmacological profile is yet to be fully elucidated. The introduction of the furan moiety presents an intriguing structural modification that could confer unique selectivity and potency. The purpose of these application notes is not to describe a known entity, but rather to provide a comprehensive, field-proven framework for its systematic investigation. We will detail the logical progression from initial computational assessment and chemical synthesis to rigorous in vitro and in vivo characterization, empowering researchers to unlock its therapeutic potential.

Part 1: Foundational Characterization and Hypothesis Generation

Before committing to extensive biological testing, a foundational understanding of the molecule's likely properties is essential for efficient and hypothesis-driven research.

In Silico Profiling: Predicting Biological Targets

Computational modeling serves as a crucial first step to predict the compound's interactions with known CNS targets. This approach saves significant resources by prioritizing subsequent wet-lab experiments.

-

Molecular Docking: Dock 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline against a panel of high-interest CNS targets. Based on the THIQ scaffold's known activities, primary targets should include:

-

Pharmacophore Modeling: Compare the 3D chemical features of the test molecule with established pharmacophores of known ligands for the targets listed above. This can reveal potential binding modes and highlight key interactions.

-

ADMET Prediction: Use computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Key parameters to assess include blood-brain barrier (BBB) permeability and potential for P450 enzyme inhibition. In vitro BBB models are often used in the initial stages of new drug development.[5][6]

Chemical Synthesis and Quality Control

The reliability of all subsequent biological data hinges on the purity and structural confirmation of the test compound.

-

Synthesis: The Pictet-Spengler reaction is a classic and highly effective method for synthesizing the THIQ core.[7][8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by a protic or Lewis acid.[8][9] For 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline, this would typically involve reacting phenethylamine with furan-2-carbaldehyde.

-

Purification and Analysis:

-

Purification: Utilize column chromatography to isolate the final product.

-

Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine purity, which should ideally be >98%.

-

Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Part 2: In Vitro Profiling: Uncovering Mechanism of Action

The in vitro testing cascade is designed to identify primary biological targets and elucidate the compound's mechanism of action at the molecular level.

dot

Caption: In Vitro Characterization Workflow.

Protocol 1: Receptor Binding Assays (Dopamine D2 Receptor Example)

Objective: To determine the binding affinity (Kᵢ) of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline for specific CNS receptors.

Rationale: This assay is the first step in confirming the predictions from in silico modeling. A competitive binding format, where the test compound displaces a known high-affinity radioligand, provides a quantitative measure of affinity. We use the Dopamine D2 receptor as a primary example due to the high prevalence of D2 activity among THIQ compounds.[3][4]

Methodology:

-

Membrane Preparation: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, a high-affinity D2 antagonist. Use at a concentration near its Kₑ value.

-

Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M). b. For total binding, add 50 µL of buffer instead of the test compound. c. For non-specific binding (NSB), add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol). d. Add 50 µL of the D2 receptor membrane preparation to initiate the binding reaction. e. Incubate for 60-90 minutes at room temperature. f. Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. g. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand. h. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

| Target | Example Radioligand | Expected Data Output |

| Dopamine D2 Receptor | [³H]-Spiperone | Kᵢ (nM) |

| Serotonin Transporter (SERT) | [³H]-Citalopram | Kᵢ (nM) |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Kᵢ (nM) |

Protocol 2: Functional Assays (GPCR-cAMP Modulation Example)

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Rationale: Binding does not equal function. Following a positive result in a binding assay, a functional assay is critical to understand the compound's effect on receptor signaling. For Gs or Gi-coupled receptors like dopamine receptors, measuring changes in intracellular cyclic AMP (cAMP) is a standard method.[10][11][12]

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293, CHO) stably expressing the receptor of interest (e.g., Dopamine D1 receptor, which is Gs-coupled).

-

Assay Principle: Utilize a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescent assay like the GloSensor™ cAMP Assay.[13][14][15] In these assays, cellular cAMP produced upon receptor activation competes with a labeled cAMP tracer for binding to a specific antibody.

-

Procedure (Agonist Mode): a. Plate cells in a 96- or 384-well plate and incubate overnight. b. Remove culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add varying concentrations of the test compound. Include a known agonist (e.g., Dopamine) as a positive control. d. Incubate for 30 minutes at room temperature. e. Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF reagents or luciferase substrate). f. Incubate for 60 minutes. g. Read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).

-

Procedure (Antagonist Mode): a. Pre-incubate the cells with varying concentrations of the test compound. b. Add a fixed concentration of a known agonist (at its EC₈₀ concentration) to stimulate cAMP production. c. Follow steps 3e-g.

-

Data Analysis: a. Agonist: Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of the test compound. Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the standard agonist). b. Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound. Calculate the IC₅₀.

Protocol 3: Enzyme Inhibition Assay (MAO-B Example)

Objective: To determine the inhibitory potency (IC₅₀) of the compound against key metabolic enzymes like Monoamine Oxidase A and B.

Rationale: MAO enzymes are critical for neurotransmitter metabolism, and MAO-B inhibitors are used in the treatment of Parkinson's disease.[16] Many THIQ derivatives are known MAO inhibitors. A fluorometric assay provides a sensitive and high-throughput method for screening.[17][18]

Methodology:

-

Enzyme Source: Recombinant human MAO-B.

-

Substrate: A non-fluorescent substrate that is converted to a fluorescent product by MAO-B activity (e.g., tyramine, which generates H₂O₂ that can be detected with a fluorescent probe).[19]

-

Assay Kit: Commercially available kits (e.g., from Sigma-Aldrich, Abcam, Assay Genie) provide optimized buffers, substrates, and detection reagents.[17][20]

-

Procedure: a. In a black 96-well plate, add MAO-B enzyme to assay buffer. b. Add varying concentrations of the test compound. Include a known MAO-B inhibitor (e.g., Pargyline or Selegiline) as a positive control.[19] c. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[17][20] d. Initiate the reaction by adding the substrate/probe working solution. e. Measure the fluorescence kinetically over 30-60 minutes using a fluorescence plate reader.

-

Data Analysis: a. Determine the rate of reaction (slope of fluorescence vs. time). b. Plot the percentage of inhibition against the log concentration of the test compound. c. Use non-linear regression to calculate the IC₅₀ value.

Protocol 4: Neurotransmitter Transporter Uptake Assay

Objective: To measure the potency (IC₅₀) of the compound to inhibit the reuptake of dopamine (DAT), serotonin (SERT), or norepinephrine (NET).

Rationale: Monoamine transporters are primary targets for antidepressants and psychostimulants.[21] Inhibition of these transporters increases the synaptic concentration of neurotransmitters. Assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.[22][23][24]

Methodology (using a fluorescent substrate kit):

-

Cell Lines: Use HEK293 cells stably expressing human DAT, SERT, or NET.

-

Assay Kit: Use a commercial kit (e.g., from Molecular Devices) that provides a fluorescent transporter substrate and a masking dye to quench extracellular fluorescence.[23][24]

-

Procedure: a. Plate cells in a 96- or 384-well black, clear-bottom plate.[23] b. Add varying concentrations of the test compound. Include known inhibitors as positive controls (e.g., GBR-12909 for DAT, Citalopram for SERT, Desipramine for NET). c. Add the fluorescent substrate solution to all wells. d. Immediately place the plate in a bottom-reading fluorescence plate reader and measure the fluorescence signal kinetically over 10-20 minutes. The signal increases as the substrate is transported into the cells.

-

Data Analysis: a. Calculate the rate of uptake (slope of the kinetic read). b. Plot the percentage of inhibition of uptake against the log concentration of the test compound. c. Determine the IC₅₀ value using non-linear regression.

Part 3: In Vivo Evaluation: From Bench to Behavior

In vivo studies are essential to understand the compound's pharmacokinetic profile, safety, and effects on complex physiological and behavioral processes in a living organism.[25]

dot

Caption: High-Level In Vivo Evaluation Cascade.

Prerequisites: Pharmacokinetics and Safety

Before efficacy studies, it is crucial to:

-

Assess Acute Toxicity: Determine a safe dose range.

-

Determine Pharmacokinetics (PK): Administer the compound (e.g., via intravenous and oral routes) and measure its concentration in plasma and brain tissue over time. This establishes its half-life, bioavailability, and, most importantly, its ability to cross the blood-brain barrier (BBB).

Protocol 5: Rodent Behavioral Models

Objective: To assess the efficacy of the compound in animal models relevant to its in vitro mechanism of action.

Rationale: Behavioral models are indispensable for evaluating the therapeutic potential of a CNS compound.[25][26] The choice of model must be directly informed by the in vitro data.

Example Scenarios:

-

If the compound is a potent Dopamine D2 agonist:

-

Model: 6-OHDA or MPTP-induced rodent model of Parkinson's Disease.

-

Procedure: Unilaterally lesion the dopaminergic neurons in the substantia nigra. Administer the test compound and measure contralateral rotations, a marker of D2 receptor stimulation in the denervated striatum.

-

Endpoint: Number of rotations per minute.

-

-

If the compound is a potent SERT inhibitor:

-

Model: Forced Swim Test (FST) or Tail Suspension Test (TST) in mice.[27]

-

Procedure: Acutely administer the test compound. Place mice in a cylinder of water (FST) or suspend them by the tail (TST).

-

Endpoint: Measure the duration of immobility. A significant decrease in immobility time is indicative of antidepressant-like activity.

-

-

If the compound shows activity at targets related to cognition (e.g., D1 or 5-HT receptors):

-

Model: Novel Object Recognition (NOR) test.[26]

-

Procedure: On day 1, allow the rodent to explore two identical objects. On day 2, replace one object with a novel one. Administer the test compound before the second trial.

-

Endpoint: Measure the time spent exploring the novel vs. the familiar object. A preference for the novel object indicates intact recognition memory.

-

Protocol 6: In Vivo Microdialysis

Objective: To confirm target engagement in the brain by measuring changes in extracellular neurotransmitter levels.

Rationale: Microdialysis is a powerful technique that allows for the direct measurement of neurochemicals in specific brain regions of freely moving animals, providing a direct link between drug administration and neurochemical effects.[28][29][30][31][32]

Methodology:

-

Surgery: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., the striatum for a dopamine-acting compound or the prefrontal cortex for a serotonin-acting compound). Allow the animal to recover.

-

Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1 µL/min).[32] c. Collect baseline dialysate samples every 20 minutes. d. Administer the test compound (e.g., via intraperitoneal injection). e. Continue collecting dialysate samples for 2-3 hours post-administration.

-

Analysis: a. Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using HPLC coupled with electrochemical detection (HPLC-ECD) or mass spectrometry. b. Data Interpretation: A potent DAT inhibitor, for example, would be expected to cause a significant, dose-dependent increase in extracellular dopamine levels in the striatum.

References

-

Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(5), 647-658. Available from: [Link]

-